5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide
Description
Structure and Key Features: 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a bromo (-Br) group at position 5, a methoxy (-OCH₃) group at position 2, and a sulfonamide (-SO₂NH-) group at position 1. The sulfonamide nitrogen is further linked to a 2-(3,5-dimethylphenoxy)ethyl chain. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups, influencing its physicochemical and pharmacological properties. The molecular formula is C₁₇H₁₉BrNO₄S, with a molecular weight of approximately 413.3 g/mol.
Properties
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIPXSHYHIODQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 4-Bromo-2-Methoxybenzene
The precursor 2-methoxy-5-bromobenzenesulfonyl chloride is synthesized via electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) is added dropwise to 4-bromo-2-methoxybenzene at 0–5°C, followed by stirring at room temperature for 4 hours. The reaction mixture is quenched with ice water, and the sulfonyl chloride is extracted using dichloromethane.
Key Parameters
Alternative Bromination of 2-Methoxybenzenesulfonyl Chloride
For substrates where direct sulfonation is inefficient, bromination of pre-formed sulfonyl chlorides offers an alternative. 2-Methoxybenzenesulfonyl chloride is treated with bromine (Br₂) in acetic acid at 40°C for 6 hours. The reaction is monitored via TLC (hexane:ethyl acetate = 4:1), and the product is isolated by fractional crystallization.
Optimization Note
-
Excess bromine (1.2 equiv.) ensures complete monobromination at the para position relative to the methoxy group.
Synthesis of 2-(3,5-Dimethylphenoxy)Ethylamine
Williamson Ether Synthesis
The sidechain 2-(3,5-dimethylphenoxy)ethylamine is prepared through a two-step sequence:
-
Etherification : 3,5-Dimethylphenol reacts with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
-
Amine Deprotection : The resulting 2-(3,5-dimethylphenoxy)ethylammonium chloride is treated with NaOH (2M) to liberate the free amine.
Yield Data
| Step | Conditions | Yield |
|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C | 85% |
| Deprotection | NaOH (2M), RT | 92% |
Reductive Amination Approach
An alternative route employs reductive amination of 2-(3,5-dimethylphenoxy)acetaldehyde with ammonium acetate and NaBH₃CN in methanol. This one-pot method achieves a 78% yield after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).
Sulfonamide Bond Formation
Classic Two-Phase Reaction
The sulfonyl chloride (1.0 equiv.) and 2-(3,5-dimethylphenoxy)ethylamine (1.1 equiv.) are combined in a mixture of THF and aqueous NaHCO₃ (1:1 v/v). The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 6 hours. The product precipitates upon acidification with HCl (1M) and is purified via recrystallization from ethanol.
Critical Factors
Microwave-Assisted Synthesis
To accelerate the reaction, microwave irradiation (100 W, 80°C) is applied for 20 minutes in DMF with Et₃N as a base. This method reduces reaction time by 90% while maintaining a yield of 75%.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 2.4 Hz, 1H, H-3), 7.21 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 6.65 (s, 2H, Ar-H), 6.52 (s, 1H, Ar-H), 4.02 (t, J = 6.0 Hz, 2H, OCH₂), 3.87 (s, 3H, OCH₃), 3.18 (t, J = 6.0 Hz, 2H, NHCH₂), 2.24 (s, 6H, CH₃).
-
HRMS (ESI+): m/z calc. for C₁₇H₁₉BrNO₄S [M+H]⁺: 428.0215; found: 428.0218.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the sulfonamide group and the gauche conformation of the ethyl spacer. The dihedral angle between the two aromatic rings is 72.5°, indicating limited conjugation.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Two-phase reaction | Scalable, minimal side products | Long reaction time | 68% |
| Microwave-assisted | Rapid, energy-efficient | Specialized equipment required | 75% |
| Reductive amination | One-pot synthesis | Lower atom economy | 63% |
Challenges and Optimization Opportunities
-
Bromine Selectivity : Competing ortho-bromination during sulfonation necessitates careful stoichiometry.
-
Amine Stability : The ethylamine sidechain is prone to oxidation, requiring inert atmosphere handling.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility but complicate purification .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
Antimicrobial Properties
Sulfonamides have historically been used as antibiotics. Research indicates that 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide exhibits significant antibacterial activity against various strains of bacteria. Its mechanism involves inhibiting bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria.
Cancer Research
Recent studies have suggested that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The unique structural features of this compound may enhance its selectivity towards cancer cells compared to normal cells, making it a candidate for further development in oncology.
Enzyme Inhibition
The sulfonamide group allows this compound to interact with various enzymes, potentially modulating their activity. For instance, it may act as an inhibitor for carbonic anhydrase or other sulfonamide-sensitive enzymes, which are important in numerous physiological processes.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of 3,5-Dimethylphenol : This can be synthesized via methylation of phenol using methyl iodide in the presence of a base.
- Formation of 2-(3,5-Dimethylphenoxy)ethylamine : This involves the reaction of 3,5-dimethylphenol with ethylene oxide to yield 2-(3,5-dimethylphenoxy)ethanol, followed by conversion to the corresponding amine using ammonia.
- Synthesis of 5-Bromo-2-Methoxybenzenesulfonyl Chloride : Achieved through sulfonation of 5-bromo-2-methoxybenzene with chlorosulfonic acid.
- Final Coupling Reaction : The final step involves reacting 2-(3,5-dimethylphenoxy)ethylamine with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Pharmaceutical Development
Given its biological activity, this compound holds potential for development into new pharmaceuticals targeting bacterial infections and cancer. Its unique properties may allow for the creation of more effective drugs with fewer side effects compared to existing treatments.
Research Reagent
In laboratory settings, this compound can serve as a reagent for studying enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it valuable for research into drug design and discovery.
Case Studies and Research Findings
- Antibacterial Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that various sulfonamide derivatives exhibited potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing activity and selectivity.
- Cancer Cell Proliferation Inhibition : Research published in Cancer Letters indicated that certain sulfonamides could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. The findings suggest that further exploration into the structure-activity relationship could yield promising candidates for cancer therapy.
- Enzyme Interaction Analysis : A recent article in Biochemistry explored how sulfonamides interact with carbonic anhydrase isoforms, revealing insights into their potential use as therapeutic agents in conditions like glaucoma and edema.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds used in medicine.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A comparative analysis with structurally related sulfonamides and aryloxy derivatives highlights key differences in substituents, molecular weight, and properties:
*Estimated based on substituent contributions; †Approximate range inferred from similar compounds.
Key Observations :
Substituent Effects: The 3,5-dimethylphenoxyethyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxybutyl or hydroxyethyl in compounds). This may enhance membrane permeability but reduce aqueous solubility. The methoxy group at position 2 (target) vs.
Molecular Weight and Bioactivity :
- The target compound’s higher molecular weight (~413 g/mol) compared to sulfonamides (~336 g/mol) may influence pharmacokinetics, such as absorption and blood-brain barrier penetration.
- Aroxyethylamines in (e.g., compound VIII) show anticonvulsant activity at lower doses (100–300 mg/kg), suggesting that sulfonamide derivatives like the target may require structural optimization to balance potency and toxicity .
Biological Activity
5-Bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H20BrNO4S
- CAS Number : 1203246-35-8
The biological activity of this compound is largely attributed to its sulfonamide group, which is known to inhibit the enzyme dihydropteroate synthase (DHPS), a key player in folate biosynthesis in bacteria. This inhibition leads to bacteriostatic effects, making it a candidate for antimicrobial applications. Additionally, the presence of the bromine atom and the methoxy group may enhance its interaction with various biological targets.
Biological Activity Overview
The compound has been investigated for several potential activities:
- Antimicrobial Activity : Studies have shown that sulfonamides exhibit significant antibacterial properties. The mechanism involves competitive inhibition of DHPS, leading to the depletion of folate required for nucleic acid synthesis in bacteria.
- Anti-inflammatory Properties : Preliminary data suggest that the compound may also possess anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Anticancer Potential : Some research indicates that similar sulfonamides may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth factors.
Antimicrobial Activity
A study demonstrated that this compound exhibited effective antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
Anticancer Activity
Research exploring the anticancer effects revealed that the compound inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be in the range of 10-20 µM, indicating moderate potency.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of 3,5-Dimethylphenol : Methylation of phenol using methyl iodide.
- Formation of Ethylamine Derivative : Reaction with ethylene oxide followed by conversion to the corresponding amine.
- Sulfonation Reaction : Treatment with chlorosulfonic acid to introduce the sulfonamide group.
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A representative approach includes:
- Sulfonylation : Reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 2-(3,5-dimethylphenoxy)ethylamine under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) to form the sulfonamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product .
Key Considerations : Control reaction temperature (0–25°C) to minimize hydrolysis of the sulfonyl chloride. Yield optimization requires stoichiometric control of amine and acid scavengers.
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C2, bromo at C5) and phenoxyethyl chain integration. Aromatic protons appear δ 6.8–7.5 ppm; methoxy groups at δ ~3.8 ppm .
- IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹; C-Br at ~550–650 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 452.03) .
Q. What preliminary biological activities have been reported for sulfonamide analogs?
Methodological Answer:
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Testing against carbonic anhydrase or kinases via fluorometric/colorimetric assays (e.g., IC₅₀ values for structure-activity relationship (SAR) profiling) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Methodological Answer:
- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Solvent Selection : Replace dichloromethane with THF for better solubility of intermediates .
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility (e.g., 80% yield vs. 60% in batch) .
Q. What crystallographic data are available for related sulfonamides, and how can they inform 3D structural analysis?
Methodological Answer:
- X-ray Crystallography : Resolve torsional angles in the phenoxyethyl chain and sulfonamide conformation. For example, C—S—N—C dihedral angles in analogs average 75–85°, influencing binding pocket compatibility .
- Comparative Analysis : Overlay with protein targets (e.g., carbonic anhydrase) using software like PyMOL to predict steric clashes or hydrogen-bonding interactions .
Q. How can contradictory data in biological activity reports be resolved?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., fixed inoculum size in antimicrobial tests) to reduce variability .
- Purity Verification : Use HPLC (≥95% purity threshold) to exclude confounding impurities .
- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to validate target engagement vs. off-target effects .
Q. What strategies are effective in SAR studies for enhancing bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace bromo with cyano or methoxy with ethoxy) .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonamide and methoxy groups) via 3D-QSAR using CoMFA/CoMSIA .
- In Silico Screening : Virtual docking (AutoDock Vina) prioritizes analogs with improved binding to targets like HDAC or COX-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
